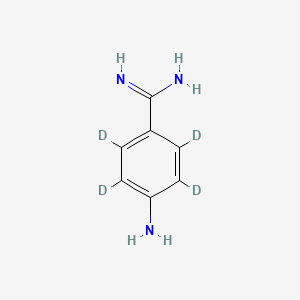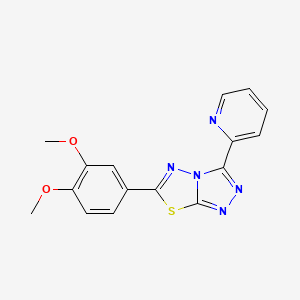
(2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a carbamoyl group, and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the amino acid backbone. For example, the synthesis may start with a chiral precursor such as (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid, which is then subjected to a series of reactions including amination and carbamoylation to introduce the amino and carbamoyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamoyl group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbamoyl group may produce primary amines .
科学研究应用
Chemistry
In chemistry, (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. The presence of the fluorine atom can be used as a probe in nuclear magnetic resonance (NMR) spectroscopy to investigate the structure and dynamics of biological molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may confer specific biological activities, making it a valuable scaffold for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities .
作用机制
The mechanism of action of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the binding affinity and specificity of the compound for its target, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid: A precursor in the synthesis of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid.
(2S,4S)-4-Aminopyrrolidine-2-carboxylate: Another chiral amino acid derivative with similar structural features.
Pipecolic acid derivatives: Compounds with similar amino acid backbones but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of an amino group, a carbamoyl group, and a fluorine atom. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
238418-69-4 |
|---|---|
分子式 |
C5H9FN2O3 |
分子量 |
164.14 g/mol |
IUPAC 名称 |
(2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m1/s1 |
InChI 键 |
PGEYFCBAWGQSGT-PWNYCUMCSA-N |
SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
手性 SMILES |
C([C@H](C(=O)O)N)[C@H](C(=O)N)F |
规范 SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
同义词 |
(4R)-rel- 4-Fluoro-D-glutamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)

